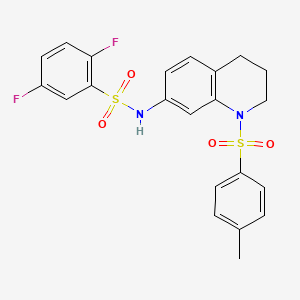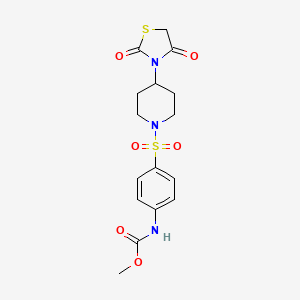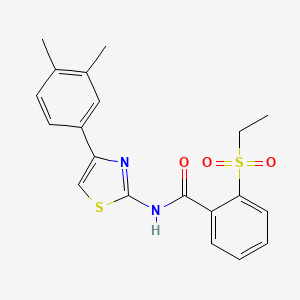![molecular formula C21H19N5O3S B2580384 N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide CAS No. 578762-44-4](/img/structure/B2580384.png)
N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide is a complex organic compound featuring a pyrroloquinoxaline core
作用机制
Target of Action
The compound belongs to the class of quinoxaline derivatives . Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms . .
Mode of Action
The mode of action of quinoxaline derivatives can vary widely depending on their specific structure and the target they interact with . Without specific information on this compound, it’s difficult to predict its exact mode of action.
Biochemical Pathways
Quinoxaline derivatives can affect various biochemical pathways depending on their specific targets . Without more information, it’s hard to say which pathways this compound might affect.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Pyrroloquinoxaline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoxaline ring system.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonylation reaction, typically using tosyl chloride in the presence of a base such as pyridine.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or an amine source.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through amidation reactions using cyclopropanecarboxylic acid and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the tosyl group, converting it to a sulfonamide or even further to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tosyl group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to replace the tosyl group.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonamide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer activities. It can interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
相似化合物的比较
Similar Compounds
- N-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide
- N-(2-amino-3-methyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide
Uniqueness
Compared to similar compounds, N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide is unique due to the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity. The tosyl group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
属性
IUPAC Name |
N-[2-amino-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-12-6-10-14(11-7-12)30(28,29)18-17-20(24-16-5-3-2-4-15(16)23-17)26(19(18)22)25-21(27)13-8-9-13/h2-7,10-11,13H,8-9,22H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXROJBYNHLCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)NC(=O)C5CC5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2580301.png)
![Boronic acid, B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl]-](/img/structure/B2580305.png)
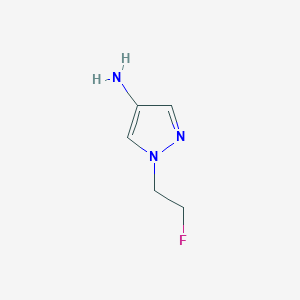
![N-Methyl-N-[2-oxo-2-[3-[(2-oxopyrrolidin-1-yl)methyl]pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2580308.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2580309.png)
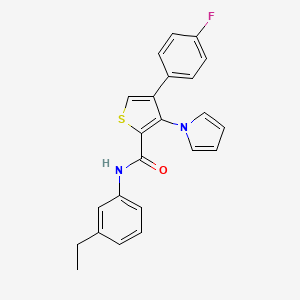
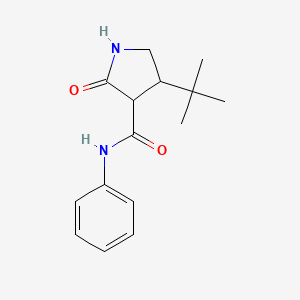
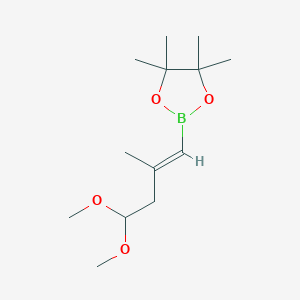
![1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B2580315.png)
![N-(3-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2580316.png)
![N-(4-acetamidophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2580317.png)
